molecular formula C10H18N2O2 B177592 tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate CAS No. 198211-38-0

tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate

Cat. No. B177592
M. Wt: 198.26 g/mol
InChI Key: QIYOMZXJQAKHEK-UHFFFAOYSA-N
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Description

“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is a chemical compound with the molecular formula C10H18N2O2 . It is also known by other names such as “Carbamic acid, N- [ (1R,5S)-3-azabicyclo[3.1.0]hex-6-yl]-, 1,1-dimethylethyl ester” and "tert-Butyl (1R,5S,6r)-rel-3-azabicyclo[3.1.0]hexan-6-ylcarbamate" .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” is characterized by a bicyclic ring system with a carbamate functional group . The average molecular mass is 198.262 Da .


Physical And Chemical Properties Analysis

“tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” has a density of 1.1±0.1 g/cm3, a boiling point of 305.3±31.0 °C at 760 mmHg, and a flash point of 138.5±24.8 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Stereoisomers: A significant advancement in the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed. This new approach allows for a more efficient synthesis of these unnatural amino acids (Bakonyi et al., 2013).
  • Scalable Synthesis: The scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has been described, demonstrating the importance of controlled stereoselectivity in chemical synthesis (Gan et al., 2013).
  • Preparation of Cyclopropanones: The preparation of substituted bicyclo[3.1.0]hexan-6-ones (cyclopropanones) showcases the diverse chemical transformations and rearrangements possible with tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate derivatives (Sorensen & Sun, 1996).

Biochemical Applications and Research

  • Antimalarial Activity: Research on derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, a related compound, indicates their potential in antimalarial activities, showcasing the biomedical research potential of similar structures (Ningsanont et al., 2003).
  • Liquid Crystalline Compounds: The development of novel liquid crystalline compounds containing Bicyclo[3.1.0]hexane core units illustrates the potential application in materials science (Kozhushkov et al., 2004).

Analytical and Structural Characterization

  • NMR Characterization: The structure of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate, a related compound, has been characterized using 2D heteronuclear NMR experiments, highlighting the importance of advanced analytical techniques in understanding the structure and properties of these compounds (Aouine et al., 2016).

Safety And Hazards

The safety information for “tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate” indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.1.0]hexan-6-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-8-6-4-11-5-7(6)8/h6-8,11H,4-5H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYOMZXJQAKHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456904
Record name tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate

CAS RN

198211-38-0
Record name tert-Butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(BOC-amino)-3-azabicyclo[3.1.0]hexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Regueiro-Ren, JJ Swidorski, Z Liu… - Journal of Medicinal …, 2018 - ACS Publications
GSK3532795, formerly known as BMS-955176 (1), is a potent, orally active, second-generation HIV-1 maturation inhibitor (MI) that advanced through phase IIb clinical trials. The careful …
Number of citations: 24 pubs.acs.org

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